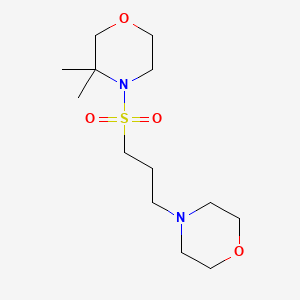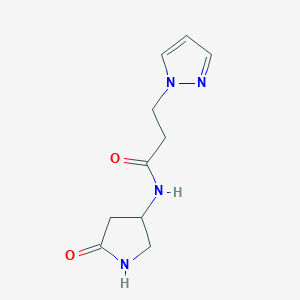![molecular formula C15H16BrClN2O2 B6966461 3-[(5-Bromo-2-chlorophenyl)methyl]-1-cyclopentylimidazolidine-2,4-dione](/img/structure/B6966461.png)
3-[(5-Bromo-2-chlorophenyl)methyl]-1-cyclopentylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Bromo-2-chlorophenyl)methyl]-1-cyclopentylimidazolidine-2,4-dione is a complex organic compound characterized by its bromo and chloro substituents on the phenyl ring and a cyclopentyl group attached to the imidazolidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Bromo-2-chlorophenyl)methyl]-1-cyclopentylimidazolidine-2,4-dione typically involves multiple steps, starting with the bromination and chlorination of the phenyl ring, followed by the formation of the imidazolidine-2,4-dione core. The cyclopentyl group is then introduced through a series of reactions involving cyclopentanone and other reagents.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.
Medicine: The compound has shown potential in drug discovery, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-[(5-Bromo-2-chlorophenyl)methyl]-1-cyclopentylimidazolidine-2,4-dione exerts its effects involves binding to specific molecular targets and pathways. The compound interacts with enzymes and receptors, modulating their activity and leading to desired biological outcomes.
Comparación Con Compuestos Similares
3-[(5-Bromo-2-methoxyphenyl)methyl]-1-cyclopentylimidazolidine-2,4-dione
3-[(5-Bromo-2-chlorophenyl)methyl]-1-phenylimidazolidine-2,4-dione
Uniqueness: 3-[(5-Bromo-2-chlorophenyl)methyl]-1-cyclopentylimidazolidine-2,4-dione stands out due to its unique combination of bromo and chloro substituents, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propiedades
IUPAC Name |
3-[(5-bromo-2-chlorophenyl)methyl]-1-cyclopentylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN2O2/c16-11-5-6-13(17)10(7-11)8-19-14(20)9-18(15(19)21)12-3-1-2-4-12/h5-7,12H,1-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQRMMRDNWYCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(=O)N(C2=O)CC3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(cyclohexylmethyl)-N-[(6-methoxypyridin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6966379.png)
![3-(3-chloro-4-methoxyphenyl)-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B6966391.png)
![3-[4-(difluoromethoxy)phenyl]-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B6966393.png)
![N,N-diethyl-2-[3-(hydroxymethyl)-2,3-dihydroindol-1-yl]-2-oxoethanesulfonamide](/img/structure/B6966400.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B6966403.png)
![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(3,3-dimethyl-1,2-dihydroinden-1-yl)urea](/img/structure/B6966413.png)
![N-cyclopropyl-N-[(4-ethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B6966425.png)

![3-methyl-N-[(1-methylpyrrol-3-yl)methyl]-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide](/img/structure/B6966437.png)
![N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide](/img/structure/B6966441.png)

![3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6966456.png)

![N-[4-acetamido-2-(trifluoromethyl)phenyl]-3-ethylpyridine-4-carboxamide](/img/structure/B6966484.png)
